4-(2-Chlorophenoxy)benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical compound with the CAS Number: 1170147-57-5 . Its molecular formula is C13H13Cl2NO and it has a molecular weight of 270.16 . It is typically stored at temperatures between 2-8°C .
Physical and Chemical Properties Analysis
This compound is a white solid . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .Scientific Research Applications
Applications in Polymer Science
Bertini et al. (1999) synthesized new monomers, including hydrochlorides like 4-(2-Chlorophenoxy)benzylamine, for copolymerization with various hydrophilic comonomers. These polymers were designed for studying the action mechanism of benzylamine oxidase, highlighting the compound's utility in creating advanced polymeric materials for biochemical applications (Bertini et al., 1999).
In Analytical Chemistry
In the field of analytical chemistry, Flanagan and Ruprah (1989) developed an assay for chlorophenoxy herbicides and benzonitrile herbicides, which could include derivatives of 4-(2-Chlorophenoxy)benzylamine. This research demonstrates the compound's relevance in developing methods for detecting and analyzing chemical substances in various biological specimens (Flanagan & Ruprah, 1989).
Environmental Science and Oxidative Degradation
Bokare and Choi (2010) investigated the oxidative degradation of organic compounds in water, using substances like 4-chlorophenol, which are structurally related to 4-(2-Chlorophenoxy)benzylamine. This study is significant for understanding the environmental impact and treatment methods for compounds similar to 4-(2-Chlorophenoxy)benzylamine (Bokare & Choi, 2010).
Catalysis and Synthetic Chemistry
In synthetic chemistry, Bender and Widenhoefer (2005) explored the use of benzylamines, like 4-(2-Chlorophenoxy)benzylamine, in catalytic processes, specifically in the hydroamination of unactivated olefins. This research is crucial for advancing synthetic methodologies involving benzylamine derivatives (Bender & Widenhoefer, 2005).
Photocatalytic Oxidation
Ohkubo et al. (2006) studied the photooxygenation of benzylamine, which may include derivatives like 4-(2-Chlorophenoxy)benzylamine. This research is important for understanding photocatalytic processes and their applications in environmental and synthetic chemistry (Ohkubo et al., 2006).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety pictograms for this compound include the skull and crossbones . The hazard statements include H301 and H317 , indicating toxicity if swallowed and the potential to cause an allergic skin reaction, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYZRJAHCXATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590037 |
Source
|
Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170147-57-5 |
Source
|
Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.